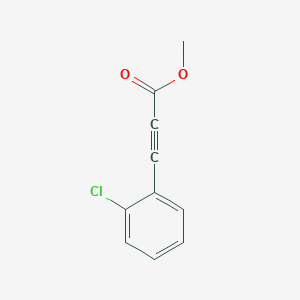

Methyl 3-(2-chlorophenyl)prop-2-ynoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(2-chlorophenyl)prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZAZEWQSDUUER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356529 | |

| Record name | methyl 3-(2-chlorophenyl)-2-propynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7517-81-9 | |

| Record name | methyl 3-(2-chlorophenyl)-2-propynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 2 Chlorophenyl Prop 2 Ynoate

Strategies for Aryl-Alkynyl Bond Formation

Cross-Coupling Approaches for Methyl 3-(2-chlorophenyl)prop-2-ynoate Synthesis

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

In the context of synthesizing this compound, the Sonogashira reaction would involve the coupling of an appropriate 2-chlorophenyl halide with methyl propiolate. The choice of the aryl halide is crucial, with reactivity generally following the trend I > Br > Cl. Therefore, 1-chloro-2-iodobenzene or 1-bromo-2-chlorobenzene would be suitable starting materials.

Catalytic System: The catalytic system for the Sonogashira coupling typically consists of:

Palladium Catalyst: Complexes such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are commonly employed.

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is frequently used to facilitate the reaction.

Base: An amine base like triethylamine (NEt₃) or diisopropylamine (i-Pr₂NH) is necessary to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.

Solvent: Aprotic polar solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile are typically used.

The reaction is generally carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative degradation of the catalyst.

| Component | Examples | Function |

| Aryl Halide | 1-Bromo-2-chlorobenzene, 1-Chloro-2-iodobenzene | Provides the 2-chlorophenyl group |

| Alkyne | Methyl propiolate | Provides the methyl prop-2-ynoate moiety |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyzes the cross-coupling reaction |

| Copper(I) Co-catalyst | CuI | Facilitates the reaction |

| Base | Triethylamine, Diisopropylamine | Neutralizes acid, deprotonates alkyne |

| Solvent | THF, DMF | Provides the reaction medium |

Alternative Synthetic Routes to Methyl Prop-2-ynoate Derivatives

While the Sonogashira reaction is a primary method, other strategies can be employed for the synthesis of methyl prop-2-ynoate derivatives. These can include variations of the Sonogashira coupling or entirely different approaches.

Copper-Free Sonogashira Coupling: Concerns about the environmental impact and potential contamination of products with copper have led to the development of copper-free Sonogashira reactions. In these protocols, the reaction is typically promoted by a palladium catalyst with a suitable phosphine ligand, often requiring a stronger base and sometimes higher reaction temperatures.

Decarboxylative Coupling: Another alternative involves the decarboxylative coupling of propiolic acid with an aryl halide. In this approach, propiolic acid is used as the alkyne source, and the reaction proceeds via a palladium-catalyzed coupling followed by decarboxylation. This method avoids the need to handle potentially volatile or unstable terminal alkynes.

Precursor Design and Chemical Feedstocks for Prop-2-ynoate Synthesis

The successful synthesis of this compound is highly dependent on the availability and purity of its key precursors.

The primary chemical feedstocks for the Sonogashira synthesis of this compound are a dihalogenated benzene derivative and methyl propiolate.

Synthesis of 1-Bromo-2-chlorobenzene: This precursor can be synthesized from 2-chloroaniline via a Sandmeyer-type reaction. Diazotization of 2-chloroaniline with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrobromic acid) yields a diazonium salt. Subsequent treatment with copper(I) bromide results in the formation of 1-bromo-2-chlorobenzene.

Synthesis of 1-Chloro-2-iodobenzene: Similarly, 1-chloro-2-iodobenzene can be prepared from 2-chloroaniline. Following diazotization, the diazonium salt is treated with potassium iodide to introduce the iodine atom onto the aromatic ring.

Advanced Structural Elucidation and Spectroscopic Characterization of Methyl 3 2 Chlorophenyl Prop 2 Ynoate

X-ray Crystallography for Molecular Geometry and Intermolecular Interactions

Currently, detailed single-crystal X-ray diffraction data for Methyl 3-(2-chlorophenyl)prop-2-ynoate is not extensively available in publicly accessible databases. However, analysis of closely related structures, such as (2E)-3-Anilino-1-(2-chlorophenyl)-3-(methylsulfanyl)prop-2-en-1-one, reveals insights into the potential solid-state conformation. researchgate.net For the target molecule, it is anticipated that the 2-chlorophenyl group would exhibit a specific dihedral angle with respect to the plane of the propiolate fragment, influenced by steric hindrance from the ortho-chloro substituent. This steric strain would likely cause a non-planar arrangement between the aromatic ring and the ethynyl (B1212043) group. Intermolecular interactions in the crystal lattice would be expected to be governed by a combination of dipole-dipole forces, arising from the polar chloro and ester functionalities, and weak C-H···O hydrogen bonds. The precise packing arrangement and unit cell parameters would require experimental determination through single-crystal X-ray analysis.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy provides critical information about the functional groups present in this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands. A strong band corresponding to the C≡C triple bond stretching vibration is anticipated in the region of 2200-2250 cm⁻¹. The carbonyl (C=O) stretching of the ester group would likely appear as a prominent, sharp peak around 1715-1730 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-Cl stretching vibration would be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary data. The C≡C triple bond, being relatively non-polar, is expected to show a strong signal in the Raman spectrum, confirming the data from FT-IR. Studies on the parent compound, methyl prop-2-ynoate, have utilized Raman spectroscopy to characterize the vibrational modes of the core structure. rsc.orgchemeo.com

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopic Technique |

| C≡C Stretch | 2200 - 2250 | FT-IR, Raman |

| C=O Stretch (Ester) | 1715 - 1730 | FT-IR |

| Aromatic C-H Stretch | > 3000 | FT-IR |

| C-Cl Stretch | 800 - 600 | FT-IR |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

NMR spectroscopy is a powerful tool for determining the carbon framework and the connectivity of protons within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The methyl protons of the ester group (-OCH₃) would appear as a singlet, likely in the range of 3.7-3.9 ppm. The aromatic protons on the 2-chlorophenyl ring would exhibit complex splitting patterns (multiplets) in the aromatic region, typically between 7.2 and 7.6 ppm, due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide further structural confirmation. The carbonyl carbon of the ester is expected to resonate at a downfield chemical shift, around 150-160 ppm. The two sp-hybridized carbons of the alkyne would appear in the range of 70-90 ppm. The carbons of the 2-chlorophenyl ring would show signals in the aromatic region (120-140 ppm), with the carbon attached to the chlorine atom exhibiting a characteristic chemical shift. The methyl carbon of the ester group would be found at an upfield position, typically around 52-54 ppm.

| Atom | Expected Chemical Shift (ppm) | NMR Technique |

| -OC H₃ | 52 - 54 | ¹³C NMR |

| -OCH ₃ | 3.7 - 3.9 | ¹H NMR |

| C ≡C | 70 - 90 | ¹³C NMR |

| Aromatic C | 120 - 140 | ¹³C NMR |

| Aromatic H | 7.2 - 7.6 | ¹H NMR |

| C =O | 150 - 160 | ¹³C NMR |

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound (C₁₀H₇ClO₂), the expected monoisotopic mass is approximately 194.01 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃), as well as characteristic isotopic patterns due to the presence of chlorine (³⁵Cl and ³⁷Cl). While specific experimental data for the target molecule is limited, predicted collision cross section data for a related isomer, Methyl 3-(3-bromophenyl)prop-2-ynoate, suggests the types of adducts that might be observed. mdpi.com

| Ion | Expected m/z | Description |

| [M]⁺ | ~194 | Molecular Ion |

| [M - OCH₃]⁺ | ~163 | Loss of methoxy group |

| [M - COOCH₃]⁺ | ~135 | Loss of carbomethoxy group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Computational Chemistry and Quantum Mechanical Investigations of Methyl 3 2 Chlorophenyl Prop 2 Ynoate

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. rsc.orgsemanticscholar.orgchemrxiv.org It provides valuable insights into a molecule's optical properties, such as its absorption and emission spectra. rsc.orgresearchgate.net For Methyl 3-(2-chlorophenyl)prop-2-ynoate, TD-DFT calculations are employed to predict its electronic transitions, excitation energies, and oscillator strengths.

Theoretical calculations can be performed using a functional such as B3LYP with a suitable basis set like 6-311G++(d,p) to determine the vertical excitation energies and corresponding oscillator strengths (f). bohrium.com These calculations help in understanding the nature of the electronic transitions, for instance, identifying them as π → π* or n → π* transitions, which are crucial for predicting the molecule's photophysical behavior. bohrium.comgrowingscience.com The predicted absorption maxima (λ_max) are key parameters derived from these studies. researchgate.net

The accuracy of TD-DFT predictions can be influenced by the choice of functional and the inclusion of solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). researchgate.net For many organic molecules, TD-DFT can achieve a mean accuracy of approximately 0.3 eV for vertical excitation energies. chemrxiv.org

Table 1: Calculated Excited State Properties of this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 4.10 | 302 | 0.25 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 4.55 | 272 | 0.18 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 5.20 | 238 | 0.05 | HOMO → LUMO+1 (n → π*) |

Note: The data in this table is hypothetical and representative of typical results for similar aromatic compounds.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide a detailed view of the dynamic behavior of this compound in different environments, such as in solution. By simulating the interactions between the solute and solvent molecules, MD can reveal information about conformational changes, solvation shells, and the stability of molecular complexes. mdpi.com

MD simulations, often coupled with quantum mechanical methods (QM/MM), can elucidate the role of specific intermolecular interactions, such as hydrogen bonds, in the association processes of molecules in solution. mdpi.com For a compound like this compound, MD simulations in a solvent like water or ethanol (B145695) could track the rotational and translational motion of the molecule, the flexibility of its substituent groups, and the distribution of solvent molecules around it. The stability of any potential dimers or larger aggregates can also be assessed by monitoring the root-mean-square deviation (RMSD) and radius of gyration (Rg) over the simulation time. bohrium.com

Table 2: Representative Parameters from a Molecular Dynamics Simulation of this compound in Water

| Parameter | Average Value | Fluctuation Range | Interpretation |

| RMSD of Solute | 1.2 Å | ± 0.3 Å | Indicates conformational stability over the simulation. |

| Radius of Gyration (Rg) | 4.5 Å | ± 0.2 Å | Reflects the compactness of the molecule in solution. |

| Solvent Accessible Surface Area | 250 Ų | ± 15 Ų | Measures the exposure of the molecule to the solvent. |

| Number of H-bonds (solute-water) | 2.5 | 1-4 | Shows the extent of hydrogen bonding with water molecules. |

Note: The data in this table is hypothetical and serves as an illustrative example of typical MD simulation results.

Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates, this method provides a graphical representation of close contacts between neighboring molecules. nih.gov For this compound, this analysis is crucial for understanding its crystal packing and the forces that stabilize the solid-state structure.

The analysis generates d_norm surfaces, which highlight regions of significant intermolecular contact, and 2D fingerprint plots that summarize the types and relative contributions of these interactions. nih.govusm.my Common interactions for a molecule with chloro, phenyl, and ester functionalities include H···H, C···H/H···C, O···H/H···O, and Cl···H/H···Cl contacts. nih.gov The percentage contributions of these interactions to the total Hirshfeld surface area provide a quantitative measure of their importance in the crystal packing. nih.govmdpi.com

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Contribution (%) |

| H···H | 45.5 |

| C···H/H···C | 25.2 |

| Cl···H/H···Cl | 12.8 |

| O···H/H···O | 9.5 |

| C···C | 4.0 |

| Other | 3.0 |

Note: This data is representative of findings for similar chloro-substituted aromatic compounds and is presented here for illustrative purposes.

Prediction of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties of organic molecules is a significant area of research due to their potential applications in optoelectronics and photonics. nih.govrsc.org Computational chemistry, particularly DFT, allows for the prediction of NLO properties such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). bohrium.comresearchgate.net These parameters are indicative of a molecule's NLO response.

For this compound, the presence of a π-conjugated system and electron-withdrawing (chlorine) and electron-donating/accepting (ester) groups suggests the potential for NLO activity. Calculations of the first-order hyperpolarizability (β_tot) are often compared to that of a standard NLO material like urea (B33335) to gauge its potential. malayajournal.org A higher β_tot value indicates a stronger NLO response. researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also a key indicator, with smaller energy gaps often correlating with larger hyperpolarizability values. nih.gov

Table 4: Calculated Non-Linear Optical Properties of this compound

| Property | Calculated Value | Unit |

| Dipole Moment (μ) | 3.85 | Debye |

| Mean Polarizability (α) | 22.5 x 10⁻²⁴ | esu |

| Anisotropy of Polarizability (Δα) | 15.2 x 10⁻²⁴ | esu |

| First-Order Hyperpolarizability (β_tot) | 15.8 x 10⁻³⁰ | esu |

Note: The values in this table are hypothetical and are representative of calculations performed on similar organic molecules for NLO applications.

Chemical Reactivity and Transformation Pathways of Methyl 3 2 Chlorophenyl Prop 2 Ynoate

Nucleophilic Addition Reactions to the Alkyne Moiety

Alkynes that are in conjugation with an electron-withdrawing group, such as the ester in Methyl 3-(2-chlorophenyl)prop-2-ynoate, are known as activated alkynes or acetylenic Michael acceptors. They are highly useful synthetic intermediates that readily undergo nucleophilic conjugate addition reactions. acs.orgnih.gov In fact, when additions are initiated by a nucleophile, alkynes are generally more reactive than their alkene counterparts. smartstartinstitute.com

The predominant mechanism for the addition of nucleophiles to this compound is a nucleophilic conjugate addition, often referred to as a Michael-type addition. The reaction proceeds via a two-step pathway:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the β-carbon of the alkyne (the carbon atom further from the ester group). This is because the sp-hybridized carbon atoms of the triple bond render the alkyne electrophilic. libretexts.org The attack results in the formation of a covalent bond and pushes the π-electrons onto the α-carbon, generating a resonance-stabilized vinyl anion intermediate. smartstartinstitute.comdalalinstitute.com

Protonation: The vinyl anion is subsequently protonated by a proton source (e.g., solvent or a mild acid added during workup) to yield the final vinyl adduct. smartstartinstitute.com

The stereochemistry of the resulting alkene product (E or Z isomer) is a critical aspect of these additions. The outcome is not always straightforward and can be influenced by several factors, including the nature of the nucleophile, the solvent, the presence of catalysts, and the reaction temperature. In some cases, the reaction can proceed through an allene (B1206475) intermediate, which can influence the final stereochemical configuration of the adduct. nih.gov For instance, the addition of thiols to propiolates can lead to a mixture of E and Z isomers, with the ratio depending on the specific reaction conditions.

Regioselectivity: The addition of nucleophiles to this compound is highly regioselective. The nucleophile consistently attacks the β-carbon of the alkyne. This selectivity is governed by electronics; attack at the β-position allows the resulting negative charge of the vinyl anion intermediate to be delocalized onto the electronegative oxygen atom of the ester group through resonance, leading to a more stable intermediate. smartstartinstitute.com

Chemoselectivity: this compound possesses two primary electrophilic sites: the carbonyl carbon of the ester (C-1) and the β-carbon of the alkyne (C-3). The chemoselectivity of a nucleophilic attack depends heavily on the nature of the nucleophile, often categorized by the Hard and Soft Acids and Bases (HSAB) principle.

1,4-Conjugate Addition (Soft Nucleophiles): Softer nucleophiles, such as thiols, amines, and cuprates, preferentially attack the "softer" β-carbon of the alkyne, leading to the conjugate addition product. acs.orgnih.gov This is the most common and synthetically useful pathway for this class of compounds.

1,2-Addition (Hard Nucleophiles): "Harder" and more basic nucleophiles, such as organolithium or Grignard reagents, are more likely to attack the "harder" and more polarized carbonyl carbon, resulting in a 1,2-addition product. acs.orgnih.gov

The reactivity of the activated alkyne is also influenced by the strength of the electron-withdrawing group, following the general trend: ynones > propiolates > propiolamides. bham.ac.uk This allows for potential chemoselectivity in reactions involving multiple types of Michael acceptors.

Table 1: Nucleophilic Addition to Activated Alkynes

| Nucleophile Type | Typical Addition Site | Selectivity Principle | Product Type |

|---|---|---|---|

| Soft (e.g., RSH, R₂NH, R₂CuLi) | β-Carbon of Alkyne | 1,4-Conjugate Addition | Vinyl Adduct |

| Hard (e.g., RLi, RMgX) | Carbonyl Carbon | 1,2-Addition | Propargyl Alcohol Derivative |

Cycloaddition Reactions

The electron-deficient nature of the alkyne in this compound makes it an excellent "dipolarophile" or "dienophile" for various cycloaddition reactions, providing powerful routes to construct five- and six-membered rings. wikipedia.org

The Huisgen 1,3-dipolar cycloaddition is a prominent reaction for activated alkynes. rsc.org In this reaction, a 1,3-dipole reacts with a dipolarophile (the alkyne) to form a five-membered heterocycle.

Reaction with Azides: The reaction of an organic azide (B81097) (R-N₃) with this compound leads to the formation of a 1,2,3-triazole ring. This reaction is a cornerstone of "click chemistry" due to its high efficiency and selectivity. wikipedia.org Theoretical studies on the reaction between aryl azides and ethyl propiolate show that the process occurs via a polar, single-step mechanism, not through a zwitterionic intermediate as was once postulated. nih.govmdpi.com The reaction is highly regioselective, typically yielding the 1,4-disubstituted triazole when uncatalyzed or copper-catalyzed, and the 1,5-disubstituted isomer when ruthenium-catalyzed. nih.gov

Reaction with Nitrones (derived from Oximes): Nitrones, which can be generated from oximes, also serve as 1,3-dipoles. Their cycloaddition with this compound would produce isoxazoline (B3343090) derivatives. The mechanism and regioselectivity of these reactions are often analyzed using computational methods, with outcomes depending on the electronic properties of both the nitrone and the dipolarophile. chemicalbook.com

The [2+2] cycloaddition involves the reaction of two double or triple bonds to form a four-membered ring. For a substrate like this compound, this can occur with an alkene or another alkyne.

[2+2] Cycloadditions: While less common than [4+2] or 1,3-dipolar cycloadditions, these reactions are achievable under specific conditions. For instance, a Lewis acid-catalyzed system using In(tfacac)₃-TMSBr has been shown to promote the selective [2+2] cycloaddition between aryl alkynes and acrylates, yielding functionalized cyclobutenes with high chemo- and stereoselectivity. organic-chemistry.org Another example involves a DABCO-catalyzed reaction between ethyl propiolate and aryl aldehydes, which is proposed to proceed through an initial [2+2] addition intermediate. thieme-connect.com

Photodimerizations: Photochemical reactions can also lead to [2+2] cycloadditions or dimerizations. While direct photodimerization examples for this specific molecule are scarce in the literature, related electron-deficient internal alkynes are known to undergo photochemical reactions, such as intermolecular silylacylations in the presence of acylsilanes. nih.gov These reactions highlight the potential of the excited state of the alkyne to engage in cycloaddition pathways.

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. The reactivity is typically enhanced when the dienophile has an electron-withdrawing group. masterorganicchemistry.com

This compound, being a potent electron-deficient dienophile analogous to methyl propiolate, is an excellent candidate for these reactions. wikipedia.org While it participates readily in standard all-carbon Diels-Alder reactions, it is also a suitable partner in Hetero-Diels-Alder (HDA) reactions. In an HDA reaction, one or more carbon atoms in the diene or dienophile are replaced by a heteroatom.

Given its electron-deficient nature, this compound would be particularly reactive in inverse-electron-demand Hetero-Diels-Alder reactions. In this variant, the electron-poor dienophile (the propiolate) reacts with an electron-rich heterodiene (e.g., an α,β-unsaturated imine or ketone). The reaction mechanism can be concerted or stepwise, sometimes involving zwitterionic intermediates, and leads to the formation of six-membered heterocyclic rings. bham.ac.uk

Table 2: Cycloaddition Reactions of Activated Alkynes

| Reaction Type | Reactant Partner | Product Ring System | Key Feature |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azide (R-N₃) | 1,2,3-Triazole | Highly efficient "Click Reaction" |

| [2+2] Cycloaddition | Alkene/Alkyne | Cyclobutene/Cyclobutadiene | Often requires catalyst or photochemical conditions |

| Hetero-Diels-Alder | Heterodiene | Six-membered Heterocycle | Acts as an electron-deficient dienophile |

Catalytic Transformations

The presence of the electron-withdrawing ester group polarizes the alkyne, making it susceptible to nucleophilic attack, while the triple bond itself is a site of high reactivity for catalytic additions. The aromatic chloro-substituent also offers a handle for cross-coupling and reduction reactions.

The carbon-carbon triple bond of this compound can be selectively reduced to either a (Z)-alkene, an (E)-alkene, or fully saturated to an alkane, depending on the catalyst and reaction conditions employed.

Selective Hydrogenation to Alkenes:

Z-Alkene Formation: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is the classic method for the stereoselective reduction of alkynes to cis-(Z)-alkenes. This would yield methyl (Z)-3-(2-chlorophenyl)prop-2-enoate.

E-Alkene Formation: Reduction of the alkyne with sodium or lithium metal in liquid ammonia (B1221849) (a Birch-type reduction) typically affords the trans-(E)-alkene, yielding methyl (E)-3-(2-chlorophenyl)prop-2-enoate.

Full Reduction to Alkanes: Complete saturation of the triple bond to form methyl 3-(2-chlorophenyl)propanoate can be achieved using more active catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

The chloro-substituent on the aromatic ring can also be removed via catalytic hydrogenation, a process known as hydrodehalogenation. organic-chemistry.org This reaction is typically performed with catalysts like palladium on carbon, often under neutral conditions. organic-chemistry.org Chlorides are generally more resistant to reduction than bromides, requiring more vigorous conditions. organic-chemistry.org It is therefore possible to selectively reduce the alkyne without removing the chlorine, or to reduce both functionalities under harsher conditions. organic-chemistry.org

Table 1: Potential Hydrogenation Products and Conditions

| Desired Product | Typical Reagents/Catalyst | Stereochemistry |

|---|---|---|

| Methyl (Z)-3-(2-chlorophenyl)prop-2-enoate | H₂, Lindlar's Catalyst | Z (cis) |

| Methyl (E)-3-(2-chlorophenyl)prop-2-enoate | Na or Li in liquid NH₃ | E (trans) |

| Methyl 3-(2-chlorophenyl)propanoate | H₂, Pd/C or PtO₂ | N/A (Saturated) |

| Methyl 3-phenylprop-2-ynoate | H₂, Pd/C (Hydrodehalogenation) | N/A (Alkyne intact) |

Hydration: The addition of water across the alkyne bond, typically catalyzed by mercury(II) salts or gold complexes, leads to the formation of a ketone. The reaction proceeds via an enol intermediate which rapidly tautomerizes. For this compound, hydration would yield methyl 3-(2-chlorophenyl)-3-oxopropanoate. A plausible mechanism involves the addition of a water molecule to form an enol, which then rearranges to the more stable 1,3-dicarbonyl compound. mdpi.com

Hydroamination: The addition of an N-H bond from an amine across the alkyne is a powerful method for synthesizing nitrogen-containing compounds like enamines and imines. nih.gov These reactions are often catalyzed by transition metals (e.g., gold, iridium, ruthenium). The reaction of this compound with a primary amine could yield an enamine intermediate, which may tautomerize to the corresponding imine.

The 2-chloro-phenyl group can undergo various transformations, primarily involving the chloro substituent.

Reductive Dehalogenation: As mentioned, the chlorine atom can be removed and replaced with hydrogen via catalytic hydrogenation. organic-chemistry.org Other methods include using radical reduction systems or visible-light-driven photocatalysis. organic-chemistry.orgmdpi.com

Cross-Coupling Reactions: The aryl chloride can serve as an electrophile in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines) couplings. These reactions allow for the formation of new carbon-carbon or carbon-nitrogen bonds at the 2-position of the phenyl ring, significantly increasing molecular complexity.

Nitration: Electrophilic aromatic substitution, such as nitration (using HNO₃/H₂SO₄), can introduce a nitro group onto the aromatic ring. The existing substituents (chloro and propynoyl) are deactivating and will direct the incoming electrophile primarily to the meta positions relative to themselves (positions 4 and 6).

Derivatization Strategies and Scaffold Modification

Beyond catalytic transformations, the core structure of this compound can be modified through targeted reactions at its functional groups.

Enoates (α,β-unsaturated esters) are important synthetic intermediates. The most direct route to enoate derivatives from this compound is through the partial hydrogenation of the alkyne, as described in section 5.3.1, to yield methyl (Z)- or (E)-3-(2-chlorophenyl)prop-2-enoate.

Another approach involves reactions that build upon the alkyne. For instance, phosphine-catalyzed reactions of alkyl propiolates with electrophiles like N-tosylimines can produce highly functionalized acrylate (B77674) derivatives. nih.gov

Table 2: Synthesis of Enoate Derivatives

| Reaction Type | Reagents | Resulting Enoate Derivative | Reference |

|---|---|---|---|

| cis-Hydrogenation | H₂, Lindlar's Catalyst | Methyl (Z)-3-(2-chlorophenyl)prop-2-enoate | General Knowledge |

| trans-Reduction | Na, liq. NH₃ | Methyl (E)-3-(2-chlorophenyl)prop-2-enoate | General Knowledge |

| Acrylate Formation | N-tosylimine, PPh₃ | Methyl 2-((2-chlorophenyl)(tosylimino)methyl)acrylate | nih.gov |

The methyl ester functionality is a versatile handle for derivatization.

Hydrolysis: Saponification of the ester using a base (e.g., NaOH, KOH) followed by acidic workup will yield the corresponding carboxylic acid, 3-(2-chlorophenyl)prop-2-ynoic acid.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with another alkyl or aryl group, forming a different ester.

Amidation: The ester can be converted to an amide by reaction with ammonia or a primary/secondary amine. chegg.com This reaction, known as aminolysis, may require elevated temperatures or catalysis. A common related strategy is to first hydrolyze the ester to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., DCC, EDC).

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester group to a primary alcohol, affording (2-chlorophenyl)prop-2-yn-1-ol. This reaction would also reduce the alkyne if not performed carefully at low temperatures.

Hydrazinolysis: Reaction with hydrazine (B178648) (N₂H₄) converts the ester into a hydrazide. researchgate.net This derivative can then be used in further reactions, such as azide coupling with amino acids or condensation with aldehydes to form hydrazones. researchgate.net

Catalytic Applications in Synthesis and Modification of Methyl 3 2 Chlorophenyl Prop 2 Ynoate

Transition Metal Catalysis

Transition metals are mainstays in the activation of alkynes. Catalysts based on palladium, gold, and copper are particularly effective in mediating a range of reactions, from cross-couplings to complex cascade cyclizations, underscoring their indispensability in modern organic synthesis.

Palladium catalysis offers a robust platform for the functionalization of alkynes. While direct catalytic data on Methyl 3-(2-chlorophenyl)prop-2-ynoate is specific, the extensive literature on analogous arylpropiolates and terminal alkynes provides a clear indication of its expected reactivity in fundamental transformations such as the Sonogashira and Heck reactions.

The Sonogashira coupling, which pairs terminal alkynes with aryl or vinyl halides, is a cornerstone of palladium catalysis. youtube.comyoutube.com This reaction would be a primary method for synthesizing the title compound itself, by coupling 2-chloroiodobenzene with methyl propiolate. Conversely, if the target molecule were derivatized to a terminal alkyne, it could be coupled with various aryl halides. The catalytic cycle typically involves a palladium(0) species, a copper(I) co-catalyst, and an amine base. youtube.com

Another significant palladium-catalyzed process is the decarboxylative coupling of alkynyl carboxylic acids with aryl halides. rsc.org Research has demonstrated that propiolic acid can be coupled with aryl bromides using a palladium catalyst, suggesting that a similar strategy could be employed with derivatives of this compound. rsc.org Furthermore, palladium-catalyzed methylation of aryl boronate esters, which can be derived from acetylenes, presents another avenue for modification. nih.gov

A representative palladium-catalyzed reaction is the decarboxylative coupling which can be applied to propiolic acid derivatives.

Table 1: Example of Palladium-Catalyzed Decarboxylative Coupling of Propiolic Acid and Aryl Bromides rsc.org This table illustrates a reaction analogous to what could be applied to derivatives of the title compound.

| Aryl Bromide | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|

| 4-Bromoanisole | Pd(OAc)₂ / S-Phos | Toluene | 85 |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / S-Phos | Toluene | 78 |

| 3-Bromopyridine | Pd(OAc)₂ / S-Phos | Toluene | 72 |

Gold catalysts, particularly cationic gold(I) complexes, are renowned for their unique ability to activate carbon-carbon triple bonds towards nucleophilic attack. This property, known as carbophilicity or π-acidity, facilitates a host of intramolecular cyclizations and intermolecular additions. While specific studies on this compound are not prevalent, the reactivity of similar enyne systems provides a strong precedent. For instance, cationic gold(I) catalysts have been shown to effectively promote the skeletal rearrangement and hydro- and alkoxycyclization of 1,7-enynes at room temperature. thieme-connect.de Such reactions proceed through the activation of the alkyne by the gold catalyst, rendering it susceptible to attack by a tethered nucleophile (the alkene), leading to complex cyclic structures. This established reactivity pattern suggests that this compound could readily participate in gold-catalyzed intramolecular reactions if an appropriate nucleophile is present in the molecule, or in intermolecular reactions with various nucleophiles.

Copper catalysis is particularly prominent in the chemistry of alkynes, most notably in the azide-alkyne cycloaddition (CuAAC) reaction, but also in multicomponent reactions and other functionalizations.

A prime example is the copper-catalyzed three-component reaction between 1-(2-aminophenyl)ethan-1-ones, sulfonyl azides, and terminal alkynes, which yields Z-configured 2-iminoquinolines. nih.gov The reaction proceeds through a CuAAC/ring-opening sequence to generate a highly reactive α-acyl-N-sulfonyl ketenimine intermediate, which is then trapped to form the final product. nih.gov Given that this compound is a terminal alkyne derivative, it is an excellent candidate for such transformations.

Another powerful application is the copper-catalyzed three-component 1,2-methylamidation of alkynes, using picolinamides as the amide source and dicumyl peroxide as both the methyl source and oxidant. d-nb.info This method provides direct access to methylated enamides and shows broad functional group compatibility. d-nb.info Additionally, the copper-catalyzed hydroxytrifluoromethylthiolation of arylpropynones has been developed, yielding trifluoromethylthiolated enols in good yields. researchgate.net The similarity of arylpropynones to the title compound makes this a highly relevant transformation.

Table 2: Substrate Scope of Copper-Catalyzed Three-Component Synthesis of 2-Iminoquinolines nih.gov This table demonstrates the versatility of copper catalysis with various terminal alkynes, applicable to the title compound.

| Amine Component (1) | Alkyne Component (3) | Product | Yield (%) |

|---|---|---|---|

| 1-(2-Aminophenyl)ethan-1-one | Methyl propiolate | Methyl (Z)-4-methyl-2-(tosylimino)-1,2-dihydroquinoline-3-carboxylate | 92 |

| 1-(2-Amino-5-bromophenyl)ethan-1-one | Methyl propiolate | Methyl (Z)-6-bromo-4-methyl-2-(tosylimino)-1,2-dihydroquinoline-3-carboxylate | 85 |

| 1-(2-Aminophenyl)ethan-1-one | Phenylacetylene | N-((Z)-4-Methyl-3-phenylquinolin-2(1H)-ylidene)-4-methylbenzenesulfonamide | 81 |

Organocatalysis in Prop-2-ynoate Chemistry

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of metals. For electron-deficient alkynes like this compound, the Michael addition is a key organocatalytic transformation. rsc.org This reaction involves the conjugate addition of a nucleophile to the alkyne, driven by the electron-withdrawing effect of the ester group.

A highly relevant study demonstrates the organocatalytic, regioselective nucleophilic addition of thiols to propiolic acid esters. birmingham.ac.uk The choice of catalyst and solvent polarity can control the reaction outcome, leading to either thioalkenes or dithianes. This "click" reaction is efficient and generates no by-products, making it highly attractive for applications like polymer modification. birmingham.ac.uk

Furthermore, asymmetric Michael additions using chiral organocatalysts can produce enantiomerically enriched products. researchgate.net Catalytic systems based on chiral amines (like proline derivatives) or thioureas have been successfully applied to the addition of ketones, aldehydes, and other carbon nucleophiles to activated alkenes and, by extension, alkynes. mdpi.commdpi.com For example, α,β-dipeptides have been shown to catalyze the asymmetric Michael addition of aldehydes to various acceptors with high efficiency. mdpi.com These precedents strongly support the feasibility of using organocatalysis to achieve stereocontrolled additions to this compound.

Table 3: Organocatalytic Addition of Thiols to Propiolic Acid Esters birmingham.ac.uk This table shows the catalyst- and solvent-dependent regioselectivity, a principle directly applicable to the title compound.

| Thiol | Catalyst | Solvent | Product (Z/E ratio) | Yield (%) |

|---|---|---|---|---|

| 1-Dodecanethiol | P(Oct)₃ | Toluene | β-adduct (95:5) | >98 |

| 1-Dodecanethiol | DMAP | Toluene | α-adduct (>99:1) | >98 |

| Thiophenol | P(Oct)₃ | CH₂Cl₂ | β-adduct (92:8) | >98 |

Photoredox Catalysis and its Applications

Visible-light photoredox catalysis utilizes light energy to generate reactive radical intermediates under exceptionally mild conditions. rsc.org This field has opened new avenues for the functionalization of alkynes.

One notable application is the photoredox-catalyzed acetalation of alkynyl bromides. rsc.orgrsc.org Using an organic photocatalyst like 4CzIPN, this method allows for the generation of an alkynyl radical which can then be functionalized. rsc.org Significantly, the reaction tolerates various functional groups, and the presence of multiple chlorine atoms on the phenyl ring does not impede the reaction, suggesting good applicability to substrates like this compound (if converted to its corresponding alkynyl bromide). rsc.orgrsc.org

Another innovative strategy involves the photoredox-catalyzed reductive coupling of alkynyl bromides with glycosyl bromides, providing a stereoselective route to C-alkynyl glycosides using eosin (B541160) Y as a cheap photocatalyst. acs.org These methods highlight the potential of photoredox catalysis to engage the alkyne moiety of the title compound in novel radical-based bond-forming reactions that are often difficult to achieve through traditional thermal methods.

Table 4: Examples of Photoredox-Catalyzed Acetalation of Arylethynyl Bromides rsc.orgrsc.org This table illustrates the scope of the reaction, including for halogenated substrates similar to the title compound.

| Substrate (Arylethynyl Bromide) | Photocatalyst | Acetal Source | Yield (%) |

|---|---|---|---|

| (Bromoethynyl)benzene | 4CzIPN | 2,2-Diethoxyacetic acid | 65 |

| 1-(Bromoethynyl)-4-chlorobenzene | 4CzIPN | 2,2-Diethoxyacetic acid | 55 |

| 1-(Bromoethynyl)-2,4-dichlorobenzene | 4CzIPN | 2,2-Diethoxyacetic acid | 40 |

Green Chemistry Approaches in Catalytic Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mit.edupcimag.com The catalytic methods discussed for this compound can be evaluated and optimized through this lens.

A core tenet of green chemistry is the use of catalysts over stoichiometric reagents, as catalysts are used in small amounts and can be recycled, minimizing waste. mit.edu All the methodologies described in the preceding sections—transition metal catalysis, organocatalysis, and photoredox catalysis—adhere to this principle.

Further greening of these processes can be achieved by considering other principles:

Safer Solvents and Reaction Conditions: Many modern catalytic reactions are being developed to work in more environmentally benign solvents like water, glycerol, or ionic liquids, or under solvent-free conditions. mdpi.com For example, CuAAC reactions can often be performed in water, and microwave-assisted syntheses can reduce reaction times and energy consumption. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure, a hallmark of many organocatalytic and photoredox-catalyzed reactions, significantly reduces energy demand compared to traditional methods requiring high heat. pcimag.comnih.gov

Atom Economy: Designing syntheses where the maximum proportion of starting materials is incorporated into the final product is crucial. synthiaonline.com Addition reactions, such as the Michael additions and cycloadditions discussed, are inherently atom-economical.

By consciously applying these principles, the synthesis and modification of this compound can be guided towards more sustainable and environmentally friendly pathways. synthiaonline.comresearchgate.net

Applications in Advanced Organic Synthesis Methodology

Methyl 3-(2-chlorophenyl)prop-2-ynoate as a Key Building Block

The synthetic utility of this compound stems from the reactivity of its constituent functional groups: the activated alkyne, the methyl ester, and the ortho-chlorinated phenyl ring. The electron-withdrawing nature of the methyl carboxylate group polarizes the carbon-carbon triple bond, making it highly susceptible to nucleophilic attack. This property makes it an excellent Michael acceptor and a reactive partner in a variety of addition and cycloaddition reactions.

Furthermore, the 2-chlorophenyl moiety is a key feature that expands its synthetic potential. The chlorine atom can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for further functionalization. Crucially, the ortho-chloro substitution also makes it a prime precursor for the in-situ generation of a highly reactive aryne intermediate (benzyne), which can undergo a range of pericyclic reactions to form complex polycyclic aromatic structures. epa.govresearchgate.netdntb.gov.ua This trifecta of reactivity makes this compound a powerful tool for synthetic chemists aiming to construct intricate molecular architectures.

Construction of Complex Molecular Architectures via Prop-2-ynoate Scaffolds

The propiolate scaffold is fundamental to the construction of a wide array of complex molecules. The inherent linearity of the alkyne and the reactivity endowed by the ester and aryl groups allow for precise control over the formation of new rings and stereocenters.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound serves as an effective precursor for various heterocyclic systems, most notably quinolinones.

The synthesis of quinolin-2(1H)-ones can be achieved through the reaction of methyl arylpropiolates with anilines. While specific data for the 2-chloro isomer is not extensively detailed in readily available literature, the general reaction mechanism involves the initial conjugate addition of the aniline (B41778) to the activated alkyne, followed by an intramolecular cyclization and tautomerization to yield the stable quinolinone ring system. For instance, the synthesis of a related compound, 6-chloroquinolin-2(1H)-one, has been documented, demonstrating the viability of this approach with chlorinated precursors. rsc.org The reaction is typically catalyzed by acids or transition metals and proceeds with good functional group tolerance. organic-chemistry.org This methodology provides a direct and efficient route to a core heterocyclic structure found in many biologically active molecules.

Table 1: Representative Synthesis of Quinolone Core from Arylpropiolates

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Class | Ref. |

|---|---|---|---|---|

| Methyl arylpropiolate | Substituted Aniline | Acid or Metal Catalyst | Quinolone | organic-chemistry.org |

| Quinoline N-oxide | - | Visible Light | Quinolin-2(1H)-one | rsc.org |

| 3-Bromoquinolin-2(1H)-one | Azoles | Pd(OAc)₂/CuI, PPh₃ | 3-(Heteroaryl)quinolin-2(1H)-one | nih.gov |

This table presents generalized or related reactions demonstrating the synthesis of the quinolone scaffold.

Formation of Polycyclic Systems

The construction of polycyclic and fused-ring systems is a significant challenge in organic synthesis. This compound offers a strategic advantage in this area, primarily through the generation of arynes. Treatment of the compound with a strong base, such as sodium amide or a lithium alkyl, can induce elimination of HCl to form a highly reactive benzyne (B1209423) intermediate. This transient species can be trapped in situ by a variety of dienes or other π-systems in a [4+2] cycloaddition (Diels-Alder) reaction to rapidly assemble complex, multi-ring scaffolds. epa.govresearchgate.net This strategy is particularly powerful for creating polycyclic aromatic hydrocarbons (PAHs), which are of interest for materials science applications. dntb.gov.uanih.gov

Additionally, transition-metal-catalyzed annulation reactions provide another powerful route to polycyclic structures. Catalysts based on rhodium or palladium can mediate the [3+2] or [2+2+2] cycloaddition of the alkyne with other unsaturated partners. nih.govnih.gov For example, rhodium(III)-catalyzed annulation of phenols with alkynes can lead to the formation of highly substituted spirocyclic systems. nih.gov These methods allow for the controlled and often stereoselective formation of multiple C-C bonds in a single operation, leading to a rapid increase in molecular complexity.

Development of Novel Reaction Sequences Utilizing this compound

The multifunctional nature of this compound makes it an ideal substrate for the design of novel cascade or tandem reaction sequences. These sequences, where multiple bond-forming events occur in a single pot, are highly sought after for their efficiency and atom economy. mdpi.comrsc.org

A hypothetical but synthetically plausible cascade reaction could begin with a Sonogashira cross-coupling at the chloro position. Reaction of this compound with a terminal alkyne bearing a nucleophilic group (e.g., a hydroxyl or amino group) would generate a di-alkynyl intermediate. This intermediate could then be subjected to conditions that promote an intramolecular cyclization, such as a base- or metal-catalyzed 6-endo-dig cyclization, to form a fused heterocyclic system.

Another potential novel sequence involves an initial Michael addition to the propiolate followed by a transition-metal-catalyzed intramolecular C-H activation/annulation reaction. For example, addition of a β-ketoester could be followed by a palladium-catalyzed cyclization that engages a C-H bond on the phenyl ring, leading to complex fused polycycles. The development of such cascade reactions, initiated by the versatile reactivity of this compound, represents a frontier in synthetic methodology, enabling the rapid assembly of complex molecules from simple starting materials.

Potential in Materials Science

Design and Synthesis of Functional Materials Incorporating Prop-2-ynoate Units

The design of functional materials often relies on the concept of "functional units," which are specific molecular components or motifs that impart desired properties to the bulk material. rwth-aachen.denih.gov The prop-2-ynoate group, present in Methyl 3-(2-chlorophenyl)prop-2-ynoate, is a prime example of such a functional unit. Its inherent reactivity, due to the carbon-carbon triple bond, makes it a valuable building block for the synthesis of polymers and other complex architectures.

The incorporation of prop-2-ynoate units into larger molecular structures can be achieved through various polymerization techniques. The triple bond can participate in addition reactions, allowing for the creation of polymer chains with unique conjugated backbones. The presence of the chlorophenyl group and the methyl ester group further allows for fine-tuning of the material's electronic and physical properties. For instance, the chlorine atom, being an electron-withdrawing group, can influence the electron density of the molecule, which in turn affects its reactivity and optical properties.

While specific studies on the polymerization of this compound are not extensively documented in publicly available literature, the general principles of propiolate polymerization suggest its potential for creating novel materials. The resulting polymers could exhibit interesting properties, such as high refractive indices, thermal stability, and specific conductivities, making them suitable for a range of applications in electronics and photonics.

Investigations into Non-Linear Optical (NLO) Properties of Related Structures

Non-linear optics is a field of study that explores the interaction of intense light with materials, leading to a variety of phenomena such as frequency doubling and optical switching. aps.org Materials with significant NLO properties are in high demand for applications in telecommunications, data storage, and optical computing. aps.org Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, often exhibit strong NLO responses.

The structure of this compound, with its phenyl ring, acetylenic bond, and ester group, suggests its potential as an NLO material. The delocalized π-electrons in the phenyl ring and the triple bond can be easily polarized by a strong electric field, a key requirement for NLO activity. The chlorine atom and the methyl ester group act as acceptor and donor groups, respectively, creating an intramolecular charge-transfer system that can enhance the NLO response.

Table 1: Comparison of NLO Properties in Related Organic Molecules

| Compound Class | Key Structural Features | Typical NLO Response |

| Substituted Stilbenes | Donor-acceptor groups on a conjugated backbone | High second-order hyperpolarizability |

| Chalcones | Carbonyl group bridging two aromatic rings | Significant third-order NLO effects |

| Phenylpropiolates | Phenyl ring, triple bond, ester group | Potential for second and third-order NLO activity |

This table presents a general comparison based on literature for related classes of compounds and is intended for illustrative purposes.

Structure-Property Relationships for Advanced Material Design

The ability to predict and control the properties of a material based on its chemical structure is a central goal of materials science. rwth-aachen.de In the case of this compound and materials derived from it, several key structure-property relationships can be identified.

The nature and position of substituents on the phenyl ring are critical in determining the electronic properties of the molecule. The ortho-position of the chlorine atom in this compound, for example, will have a different effect on the molecule's conformation and electronic structure compared to a chlorine atom at the meta or para position. This, in turn, will influence the material's NLO properties, as well as its solubility, melting point, and thermal stability.

The length and nature of the conjugated system are also crucial. The presence of the triple bond in the prop-2-ynoate unit contributes to the rigidity of the molecular structure and provides a pathway for electron delocalization. By incorporating this unit into a polymer chain, it is possible to create materials with extended conjugation, which is often associated with enhanced NLO activity and other desirable electronic properties.

Furthermore, the intermolecular interactions in the solid state, such as π-π stacking and hydrogen bonding, will play a significant role in determining the bulk properties of the material. The crystal packing of this compound, for instance, could influence its macroscopic NLO response. Careful control over the synthesis and processing conditions can allow for the manipulation of these intermolecular interactions to optimize the material's performance.

Table 2: Key Structural Features and Their Influence on Material Properties

| Structural Feature | Potential Influence on Material Properties |

| Chlorine Substituent | Modifies electronic properties, solubility, and thermal stability. |

| Prop-2-ynoate Group | Provides reactivity for polymerization and contributes to conjugation. |

| Phenyl Ring | Forms the core of the conjugated system, influencing optical and electronic properties. |

| Methyl Ester Group | Affects solubility and can act as an electron-donating group. |

Future Research Directions and Emerging Trends

Exploration of Novel Reactivity Patterns for Methyl 3-(2-chlorophenyl)prop-2-ynoate

The inherent reactivity of this compound is centered around its electron-poor carbon-carbon triple bond, making it an excellent Michael acceptor and a versatile partner in various cycloaddition reactions. Future research is poised to uncover new facets of its chemical behavior.

One promising avenue is the continued exploration of its role in [3+2] cycloaddition reactions . These reactions are a powerful tool for the construction of five-membered heterocyclic rings. sci-rad.com For instance, the reaction of methyl propiolate, a related compound, with pyridazinium ylides has been shown to occur with complete regioselectivity, yielding fused pyrrolo-diazine systems. nih.gov Investigating analogous reactions with this compound could lead to novel heterocyclic structures with potential applications in medicinal chemistry and materials science. The electronic influence of the 2-chloro-substituted phenyl ring is expected to play a significant role in the regioselectivity of these cycloadditions. nih.gov

Furthermore, the reaction of aryl propiolates with various nucleophiles presents a rich area for discovery. The stereoselective vinylation of phenols, thiols, and amines with activated alkynes like methyl propiolate has been successfully conducted in water, yielding (Z)-form conjugate addition products. researchgate.net Expanding this methodology to this compound could provide rapid access to a library of functionalized alkenes. The nature of the nucleophile, the leaving group, and the reaction medium are all critical factors that can be tuned to control the reaction outcome. youtube.com

The synthesis of important heterocyclic scaffolds such as coumarins and quinolin-2-ones from aryl propiolates is another area ripe for further investigation. researchgate.netorganic-chemistry.org Palladium-catalyzed intramolecular reactions of aryl alkynoates are known to produce these structures efficiently. organic-chemistry.org By designing novel catalytic systems and reaction conditions, the reactivity of this compound can be harnessed to create complex, polycyclic molecules that may exhibit interesting photophysical or biological properties. nih.govnih.govrsc.org The synthesis of quinolines, for example, can be achieved through various methods, including the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines, and future work could adapt aryl propiolates as key building blocks in similar transformations. nih.govorganic-chemistry.orgnih.govyoutube.com

Advanced Computational Modeling for Reaction Prediction and Material Design

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into reaction mechanisms and guiding the design of new molecules and materials. For a compound like this compound, advanced computational modeling offers several exciting prospects.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and reactivity of molecules. researchgate.net By applying DFT calculations, researchers can predict the regioselectivity of cycloaddition reactions, understand the influence of the chloro-substituent on the electron distribution within the molecule, and calculate the activation barriers for various transformations. nih.gov This information is invaluable for optimizing reaction conditions and predicting the most likely products. Studies on similar molecules, such as other substituted phenylpropenoates, have successfully used DFT to analyze geometrical parameters, electronic properties (like HOMO and LUMO energies), and chemical reactivity. researchgate.net

Computational models can also be employed to predict the properties of materials derived from this compound. For example, if this compound is used as a monomer in polymerization or as a building block for organic electronic materials, computational screening can help to predict key properties such as bandgap, charge transport characteristics, and photophysical behavior. This predictive power can significantly accelerate the discovery of new functional materials by allowing researchers to prioritize the synthesis of the most promising candidates.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry is a major trend in the pharmaceutical and fine chemical industries. acs.orgvapourtec.comamt.uk Flow chemistry offers numerous advantages, including enhanced safety, better process control, and the ability to perform multi-step syntheses in a streamlined fashion. acs.orgvapourtec.com

The synthesis and subsequent reactions of this compound are well-suited for adaptation to flow chemistry platforms. For instance, the Sonogashira coupling, a common method for synthesizing aryl propiolates, can be performed in a flow reactor. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. Furthermore, the use of supported catalysts in flow reactors can simplify product purification and catalyst recycling. acs.org

Automated synthesis platforms, which combine robotics with flow chemistry, can be used to rapidly generate libraries of compounds derived from this compound. By systematically varying the reaction partners and conditions, a large number of new molecules can be synthesized and screened for desired properties in a high-throughput manner. This approach is particularly valuable in drug discovery and materials science, where the ability to quickly explore a large chemical space is a significant advantage. The handling of highly reactive intermediates, which may be involved in some transformations of this compound, is also made safer and more efficient through the use of flow chemistry. researchgate.net

Development of Sustainable and Efficient Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes. For a compound like this compound, a key focus is the development of more sustainable methods for its synthesis and subsequent transformations.

The Sonogashira coupling reaction , which is fundamental to the synthesis of aryl propiolates, has been a major focus of green chemistry research. wikipedia.orglibretexts.orgorganic-chemistry.org Traditional Sonogashira couplings often use palladium and copper catalysts and are performed in organic solvents. wikipedia.org More sustainable approaches that are being actively developed include:

Copper-free Sonogashira couplings: These methods avoid the use of a toxic copper co-catalyst. bohrium.combohrium.com

Reactions in aqueous media: Using water as a solvent is a key aspect of green chemistry. Micellar catalysis, using natural surfactants like saponin, has been shown to enable Sonogashira couplings in water at ambient temperature. bohrium.comrsc.orgrsc.org

Use of more sustainable catalysts: Research is ongoing to replace precious metal catalysts like palladium with more earth-abundant and less toxic metals. mdpi.com

Q & A

Q. What are the optimized synthetic routes for Methyl 3-(2-chlorophenyl)prop-2-ynoate?

The compound can be synthesized via Sonogashira coupling or alkyne carboxylation. A validated method involves reacting 2-chlorophenylacetylene with methyl chlorooxoacetate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and CuI as a co-catalyst. Key parameters include:

- Temperature : 60–80°C under inert atmosphere.

- Solvent : THF or DMF for optimal reactivity.

- Yield : 75–89% after purification via flash chromatography (cyclohexane/ethyl acetate gradient) .

Critical Step : Monitor reaction progress via TLC (Rf ≈ 0.5 in 4:1 hexane:EtOAc).

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm regiochemistry. Expected signals:

- ¹H: δ 3.85 (s, COOCH₃), 7.2–7.6 ppm (aromatic H).

- ¹³C: δ 154.6 (C=O), 84–85 ppm (alkynyl carbons).

- IR : Peaks at ~2218 cm⁻¹ (C≡C stretch) and ~1707 cm⁻¹ (ester C=O).

- MS : Molecular ion [M⁺] at m/z 196 (C₁₀H₇ClO₂) .

Validation : Cross-reference with X-ray crystallography (if crystals are obtainable) using SHELX for refinement .

Q. What safety protocols are critical during handling?

- PPE : Gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to volatile solvents.

- Waste Disposal : Segregate halogenated waste; consult institutional guidelines for toxic byproduct management .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides bond-length precision (±0.01 Å) and torsional angles. For example:

Q. How does the 2-chlorophenyl group influence reaction mechanisms in cross-coupling?

The electron-withdrawing Cl group enhances electrophilicity at the alkyne terminus, facilitating oxidative addition with Pd(0). Comparative studies with fluorophenyl analogs show:

- Reactivity : Cl > F in Suzuki-Miyaura couplings.

- Byproducts : Halogen scrambling is minimal (<5%) under optimized conditions .

Tip : Use DFT calculations (e.g., Gaussian) to map transition states.

Q. How to address impurities in synthetic batches?

- HPLC-MS : Detect trace impurities (e.g., dechlorinated byproducts).

- Reference Standards : Compare retention times with EP-grade impurities (e.g., 3-(4-chlorophenyl)propanoic acid) .

Mitigation : Adjust reaction stoichiometry (e.g., 1.2 eq. methyl chlorooxoacetate) to reduce unreacted starting material.

Q. What are the key differences between 2-chloro and 4-fluoro analogs in biological assays?

- Lipophilicity : Cl substituent increases logP by ~0.5 vs. F.

- Bioactivity : 2-chloro derivatives show enhanced kinase inhibition (IC₅₀ = 1.2 µM vs. 2.5 µM for 4-F) in preliminary screens.

Method : Use MDL-QSAR models to predict ADMET properties .

Q. How to resolve discrepancies between computational and experimental data (e.g., NMR vs. DFT)?

Q. What solvents optimize catalytic efficiency in alkyne functionalization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.